2-methyl-N-(1-methyl-2-oxoindolin-5-yl)propane-1-sulfonamide
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Overview
Description
2-methyl-N-(1-methyl-2-oxoindolin-5-yl)propane-1-sulfonamide is a compound that belongs to the class of indole derivatives Indole derivatives are significant in natural products and drugs due to their diverse biological activities
Mechanism of Action
Target of Action
The primary targets of 2-methyl-N-(1-methyl-2-oxoindolin-5-yl)propane-1-sulfonamide are acetylcholine esterase (AChE) and caspase-3 . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, and is a known target for Alzheimer’s disease treatment . Caspase-3, known as the executioner caspase, is a key enzyme regulating apoptosis responses .
Mode of Action
This compound interacts with its targets by inhibiting their activity. It was initially designed as an AChE inhibitor based on the structural feature of donepezil, a known AChE inhibitor . In the context of cancer, it acts as a small molecule activating procaspase-3 .
Biochemical Pathways
The compound affects both the cholinergic pathway and the apoptotic pathway. In the cholinergic pathway, it inhibits AChE, leading to an increase in the level of the neurotransmitter acetylcholine . In the apoptotic pathway, it activates procaspase-3, leading to the induction of apoptosis .
Result of Action
The compound’s action results in the inhibition of AChE, leading to potential therapeutic effects in Alzheimer’s disease . Additionally, its activation of procaspase-3 can induce apoptosis, making it a potential anticancer agent .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. It’s worth noting that the compound should be stored in a dark place, under inert atmosphere .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(1-methyl-2-oxoindolin-5-yl)propane-1-sulfonamide typically involves the incorporation of a sulfonyl group via the insertion of sulfur dioxide. This process can be achieved under mild conditions without the need for metals or photo-redox catalysts . The reaction mechanism often involves radical cyclization followed by the insertion of sulfur dioxide.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-(1-methyl-2-oxoindolin-5-yl)propane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile employed.
Scientific Research Applications
2-methyl-N-(1-methyl-2-oxoindolin-5-yl)propane-1-sulfonamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies related to cell cycle regulation and apoptosis.
Medicine: It has potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Industry: It can be used in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-2-oxindole: Another indole derivative with similar structural features.
N-(2-oxoindolin-3-ylidene)acetohydrazides: Compounds with notable cytotoxicity towards cancer cells.
Uniqueness
2-methyl-N-(1-methyl-2-oxoindolin-5-yl)propane-1-sulfonamide stands out due to its specific sulfonamide group, which imparts unique chemical and biological properties. This makes it a valuable compound for further research and development in medicinal chemistry.
Properties
IUPAC Name |
2-methyl-N-(1-methyl-2-oxo-3H-indol-5-yl)propane-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3S/c1-9(2)8-19(17,18)14-11-4-5-12-10(6-11)7-13(16)15(12)3/h4-6,9,14H,7-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLRAUDMVMBUXTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)NC1=CC2=C(C=C1)N(C(=O)C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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